molecular formula C12H11NO4S B3840829 (5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

Cat. No.: B3840829
M. Wt: 265.29 g/mol
InChI Key: LCQUCNVICQKZSB-GHXNOFRVSA-N
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Description

(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing an aldehyde or ketone with an active methylene compound in the presence of a base. In this case, the reaction involves the condensation of 4-methyl-3-nitro-2H-thiophene 1,1-dioxide with benzaldehyde in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzylidene group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced thiophene compounds, and various substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylidene group can also participate in interactions with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Allopurinol: A pharmaceutical compound used to treat gout and hyperuricemia.

Uniqueness

(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide is unique due to its combination of a thiophene ring with a benzylidene and nitro group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-9-11(13(14)15)8-18(16,17)12(9)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQUCNVICQKZSB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CS(=O)(=O)C1=CC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(CS(=O)(=O)/C1=C\C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 2
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 3
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 4
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 5
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 6
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Customer
Q & A

Q1: What unique heterocyclic systems can be synthesized using 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide as a building block?

A1: This compound serves as a versatile precursor for various heterocyclic systems. Notably, it enables the synthesis of sulfolanooctahydrochromenones [3] and sulfolanopyranochromenones. [4] Sulfolanooctahydrochromenones are synthesized through reactions with cyclic CH acids like dimedone. [2, 3] Conversely, sulfolanopyranochromenones are obtained by reacting the compound with 4-hydroxycoumarin. [4] These examples highlight the compound's utility in constructing diverse and complex heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

  1. Reactions of 2‐Benzylidene‐3‐methyl‐4‐nitro‐2,5‐dihydrothiophene 1,1‐Dioxide with CH Acids.
  2. Reactions of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with CH acids.
  3. Synthesis of sulfolanooctahydrochromenones from 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides.
  4. Synthesis of sulfolanopyranochromenones by the reaction of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides with 4-hydroxycoumarin.

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